"1-Amino-3-isopropoxy-propan-2-ol" CAS number and properties
"1-Amino-3-isopropoxy-propan-2-ol" CAS number and properties
An In-depth Technical Guide to 1-Amino-3-isopropoxy-propan-2-ol
Introduction
1-Amino-3-isopropoxy-propan-2-ol is a bifunctional organic molecule belonging to the class of amino alcohols. This structure, featuring a primary amine, a secondary alcohol, and an ether linkage, makes it a versatile building block in synthetic organic chemistry and a compound of interest for applications in medicinal chemistry and materials science. While it is available as a research chemical, comprehensive data regarding its specific physicochemical properties and a registered CAS number are not readily found in major chemical databases. This guide synthesizes available information and provides expert insights based on the properties and reactivity of structurally analogous compounds.
The core structure is analogous to many beta-blockers, which are known to act on adrenergic receptors. The unique combination of a hydrophilic amino alcohol group and a moderately lipophilic isopropoxy group suggests potential for this molecule to be explored in the development of new therapeutic agents.
Physicochemical and Structural Properties
Detailed experimental data for 1-Amino-3-isopropoxy-propan-2-ol is limited. However, its fundamental properties can be identified or estimated based on its chemical structure and comparison with related compounds.
| Property | Value / Information | Source / Basis |
| CAS Number | Not Found | Inferred from database searches |
| Molecular Formula | C₆H₁₅NO₂ | Santa Cruz Biotechnology |
| Molecular Weight | 133.19 g/mol | Santa Cruz Biotechnology |
| IUPAC Name | 1-Amino-3-isopropoxy-propan-2-ol | |
| Appearance | Likely a colorless to light-brown liquid | Inferred from similar amino alcohols[1] |
| Boiling Point | Estimated: 190-210 °C | Inferred from structurally similar compounds like 3-Amino-1-propanol (184-187 °C)[2] |
| Density | Estimated: ~0.95-1.05 g/mL | Inferred from related amino alcohols[2] |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol | Inferred from the presence of polar functional groups (amine, hydroxyl)[2] |
| Vapor Pressure | Low, estimated <1 mmHg at 20 °C | Inferred from similar amino alcohols[2] |
Proposed Synthesis Protocol
The synthesis of 1-amino-3-alkoxy-propan-2-ols is commonly achieved through the ring-opening of an epoxide. A reliable method for synthesizing the title compound would involve the reaction of isopropyl glycidyl ether with ammonia.
Experimental Protocol: Synthesis via Epoxide Ring-Opening
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Reaction Setup: In a pressure-sealed reaction vessel, add a solution of isopropyl glycidyl ether (1.0 equivalent) in ethanol.
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Addition of Amine: Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia (excess, ~10-20 equivalents). The excess ammonia serves as both the nucleophile and the solvent, driving the reaction to completion.
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Reaction Conditions: Seal the vessel and stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove excess ammonia and ethanol.
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Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Amino-3-isopropoxy-propan-2-ol.
Synthesis Workflow Diagram```dot
Caption: Hypothetical mechanism of action as a beta-blocker analog.
Spectroscopic Characterization
While specific spectra are not publicly available, the expected spectroscopic characteristics can be predicted. [3]
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¹H NMR: The spectrum would show characteristic signals for the isopropoxy group (a doublet for the six methyl protons and a septet for the CH proton). Methylene protons adjacent to the ether and alcohol groups would appear as multiplets. The protons on the carbon bearing the amine and hydroxyl groups would also be present.
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¹³C NMR: Distinct signals would be observed for the six unique carbon atoms in the molecule. The carbons of the isopropoxy group would appear in the upfield region, while the carbons attached to the oxygen and nitrogen atoms would be further downfield.
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IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the 3300-3500 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. A strong C-O stretching band for the ether linkage would be expected around 1100 cm⁻¹.
Safety and Handling
No specific safety data is available for 1-Amino-3-isopropoxy-propan-2-ol. Therefore, precautions should be based on the general hazards associated with amino alcohols and ethers. [4][5]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. [6]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. [7]Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Fire Safety: Amino alcohols can be combustible. Keep away from open flames and sources of ignition. [6]* First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
1-Amino-3-isopropoxy-propan-2-ol is a valuable, albeit under-characterized, chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its likely properties, synthesis, and applications, grounded in the established chemistry of related compounds. Researchers and drug development professionals can use this information as a starting point for their investigations into this and similar molecules.
References
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ResearchGate. (n.d.). Investigation of the reaction of 1-amino-3-ethoxy-2-propanol with various aldehydes. Retrieved from [Link]
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Pal, A., Kumar, A., & Kumar, H. (n.d.). Volumetric, acoustic, viscometric, and spectroscopic properties for binary mixtures of alkoxypropanol with mono, di- and tri-alkylamines at a temperature of 298.15 K. Scilit. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]
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PubChem. (n.d.). 1-Amino-2-propanol. National Institutes of Health. Retrieved from [Link]
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Encyclopedia.pub. (n.d.). Amino Acetophenones for Natural Product Analogs. Retrieved from [Link]
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National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]
- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
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MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). Retrieved from [Link]
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PubMed. (2019). Release of Amino- or Carboxy-Containing Compounds Triggered by HOCl: Application for Imaging and Drug Design. Retrieved from [Link]
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Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
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Amanote Research. (n.d.). Spectroscopic Characterization, Computational Investigation, and Comparisons of ECX– (E = As, P, and N; X = S and O) Anions. Retrieved from [Link]
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